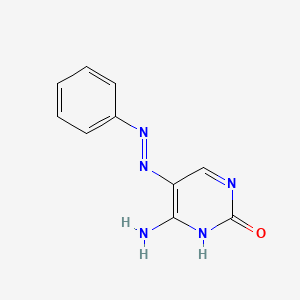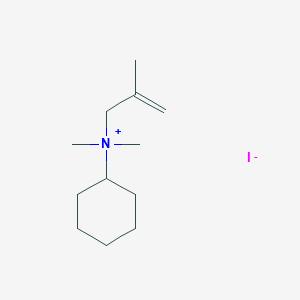![molecular formula C14H34O3Si2 B14585550 Triethoxy[2-(triethylsilyl)ethyl]silane CAS No. 61210-56-8](/img/structure/B14585550.png)
Triethoxy[2-(triethylsilyl)ethyl]silane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Triethoxy[2-(triethylsilyl)ethyl]silane is an organosilicon compound characterized by the presence of both ethoxy and triethylsilyl groups attached to a silicon atom. This compound is widely used in various chemical processes due to its unique properties, including its ability to act as a precursor for the synthesis of other organosilicon compounds.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Triethoxy[2-(triethylsilyl)ethyl]silane typically involves the reaction of triethylsilane with ethoxy-containing reagents under controlled conditions. One common method involves the hydrosilylation of vinyltriethoxysilane with triethylsilane in the presence of a platinum catalyst. The reaction is carried out under an inert atmosphere, typically at elevated temperatures to ensure complete conversion.
Industrial Production Methods: In industrial settings, the production of this compound is often scaled up using continuous flow reactors. This allows for better control over reaction parameters and higher yields. The use of advanced catalysts and optimized reaction conditions ensures the efficient production of the compound with minimal by-products.
Analyse Des Réactions Chimiques
Types of Reactions: Triethoxy[2-(triethylsilyl)ethyl]silane undergoes various chemical reactions, including:
Hydrosilylation: The addition of silicon-hydrogen bonds across unsaturated carbon-carbon bonds.
Hydrolysis: The reaction with water to form silanols and ethanol.
Oxidation: The conversion of silicon-hydrogen bonds to silicon-oxygen bonds.
Common Reagents and Conditions:
Hydrosilylation: Typically requires a platinum or rhodium catalyst and is conducted under an inert atmosphere.
Hydrolysis: Can be carried out using water or aqueous acids at room temperature.
Oxidation: Often involves the use of oxidizing agents such as hydrogen peroxide or peracids.
Major Products:
Hydrosilylation: Produces organosilicon compounds with Si-C bonds.
Hydrolysis: Results in the formation of silanols and ethanol.
Oxidation: Yields siloxanes and other silicon-oxygen compounds.
Applications De Recherche Scientifique
Triethoxy[2-(triethylsilyl)ethyl]silane has a wide range of applications in scientific research:
Chemistry: Used as a precursor for the synthesis of various organosilicon compounds and as a reagent in hydrosilylation reactions.
Biology: Employed in the modification of biomolecules and surfaces to enhance biocompatibility.
Medicine: Investigated for its potential use in drug delivery systems and as a component in medical devices.
Industry: Utilized in the production of coatings, adhesives, and sealants due to its ability to form strong bonds with various substrates.
Mécanisme D'action
The mechanism of action of Triethoxy[2-(triethylsilyl)ethyl]silane involves the formation of silicon-carbon and silicon-oxygen bonds through various chemical reactions. The compound’s reactivity is primarily due to the presence of the silicon-hydrogen bond, which can undergo addition reactions with unsaturated carbon-carbon bonds. Additionally, the ethoxy groups can be hydrolyzed to form silanols, which further react to form siloxane bonds.
Comparaison Avec Des Composés Similaires
Triethoxysilane: Similar in structure but lacks the triethylsilyl group.
Trimethoxysilane: Contains methoxy groups instead of ethoxy groups.
Triethylsilane: Lacks the ethoxy groups and is primarily used as a reducing agent.
Uniqueness: Triethoxy[2-(triethylsilyl)ethyl]silane is unique due to the presence of both ethoxy and triethylsilyl groups, which confer distinct reactivity and properties. This dual functionality allows it to participate in a wider range of chemical reactions compared to its simpler counterparts.
Propriétés
Numéro CAS |
61210-56-8 |
|---|---|
Formule moléculaire |
C14H34O3Si2 |
Poids moléculaire |
306.59 g/mol |
Nom IUPAC |
triethoxy(2-triethylsilylethyl)silane |
InChI |
InChI=1S/C14H34O3Si2/c1-7-15-19(16-8-2,17-9-3)14-13-18(10-4,11-5)12-6/h7-14H2,1-6H3 |
Clé InChI |
ZSAWVCCZWOYOCL-UHFFFAOYSA-N |
SMILES canonique |
CCO[Si](CC[Si](CC)(CC)CC)(OCC)OCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


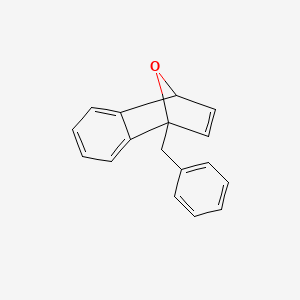

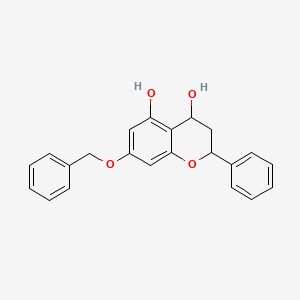
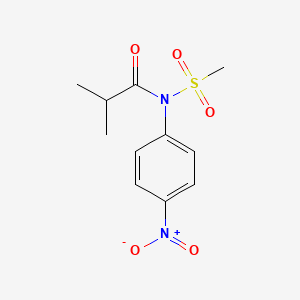
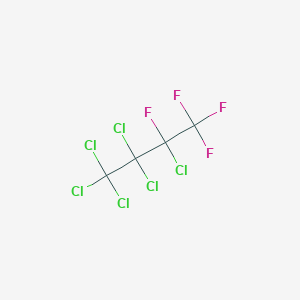
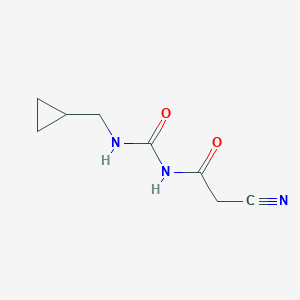
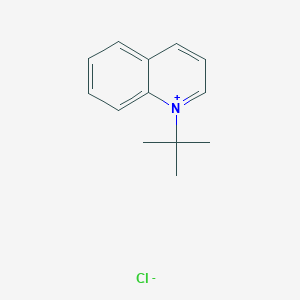
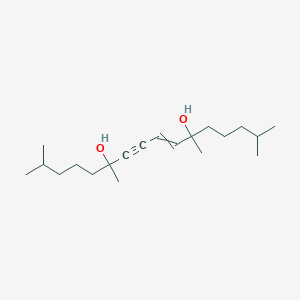
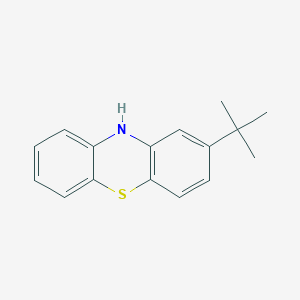
![5-Acetyl-5,6,7,8-tetrahydro-4H-furo[3,2-c]azepin-4-one](/img/structure/B14585525.png)
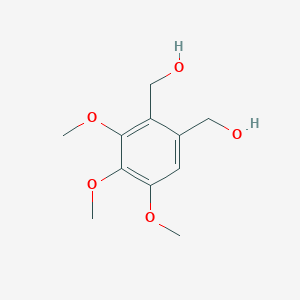
![4,6-Dimethyl-2-[(trimethylsilyl)oxy]pyrimidine](/img/structure/B14585551.png)
